molecular formula C27H31N5O2 B13083206 N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide

N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide

Cat. No.: B13083206
M. Wt: 457.6 g/mol
InChI Key: VZNWBUIMDBQENB-UHFFFAOYSA-N
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Description

N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzofuro-pyrimidine core, which is fused with a piperidine ring and a carboxamide group. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuro-Pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzofuro-pyrimidine core.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzofuro-pyrimidine intermediate.

    Attachment of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using reagents like acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide
  • N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-propylanilino)propyl]piperidine-3-carboxamide

Uniqueness

N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethylanilino group, for example, may enhance its interaction with certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C27H31N5O2

Molecular Weight

457.6 g/mol

IUPAC Name

N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide

InChI

InChI=1S/C27H31N5O2/c1-2-31(21-11-4-3-5-12-21)16-9-17-32(27(33)20-10-8-15-28-18-20)26-25-24(29-19-30-26)22-13-6-7-14-23(22)34-25/h3-7,11-14,19-20,28H,2,8-10,15-18H2,1H3

InChI Key

VZNWBUIMDBQENB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCN(C1=NC=NC2=C1OC3=CC=CC=C32)C(=O)C4CCCNC4)C5=CC=CC=C5

Origin of Product

United States

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